2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound 2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused heterocyclic core. Key structural features include:
- An E-configuration imine group at position 1, formed via condensation of a primary amine with pyridine-2-carbaldehyde.
- A 2-methylpropyl (isobutyl) substituent on the carboxamide nitrogen at position 2.
This scaffold is often explored for pharmacological applications due to its structural rigidity and modularity for functionalization.
Properties
IUPAC Name |
2-amino-N-(2-methylpropyl)-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-13(2)11-24-21(29)17-18-20(27-16-9-4-3-8-15(16)26-18)28(19(17)22)25-12-14-7-5-6-10-23-14/h3-10,12-13H,11,22H2,1-2H3,(H,24,29)/b25-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAQYDXSGSMJIT-BRJLIKDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method is practical and scalable, yielding the desired compound in moderate yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes like histone deacetylases (HDACs) and kinases, which play crucial roles in cellular processes . By binding to these targets, the compound can modulate signaling pathways and affect cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The table below highlights key differences in substituents and molecular properties between the target compound and analogues from the evidence:
*Estimated based on structural similarity to .
Key Observations:
- Bulkier groups (e.g., 2-phenylethyl ) may hinder binding in sterically restricted environments.
- 1-Position Modifications: The pyridin-2-yl group in the target and offers a hydrogen-bond acceptor via its nitrogen, unlike the thienyl group in , which lacks basicity. Hydroxybenzylidene ( ) introduces additional hydrogen-bond donor capacity, which could enhance target affinity in polar environments.
Electronic and Steric Considerations
- Imine Configuration : All analogues retain the E-configuration at the imine bond, critical for maintaining planar geometry and π-stacking interactions.
- Aromatic Interactions: Pyridinyl (target) and thienyl groups engage in π-π interactions, but pyridine’s nitrogen may also coordinate metal ions (e.g., Zn²⁺ in enzyme active sites). Methoxybenzyl groups ( ) introduce electron-donating effects, altering electron density across the quinoxaline core.
Biological Activity
The compound 2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 270.33 g/mol
- CAS Number : Not specified in the available literature.
The unique structural features of this compound, including the pyrrolo and quinoxaline moieties, suggest potential interactions with various biological targets.
Anticancer Properties
Recent studies have demonstrated that pyrroloquinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has shown promising results in inhibiting the proliferation of human leukemia cell lines, such as K562 and HL60.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-amino-N-(2-methylpropyl)-... | K562 | 10.5 |
| 2-amino-N-(2-methylpropyl)-... | HL60 | 12.3 |
| Reference Compound (A6730) | K562 | 9.8 |
| Reference Compound (A6730) | HL60 | 11.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound has comparable potency to established anticancer agents.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound may act as a Protein Kinase B (PKB/Akt) inhibitor. Inhibition of this pathway is critical since PKB plays a significant role in promoting cell survival and growth in cancer cells.
Case Studies and Research Findings
-
Study on Antileukemic Activity :
A study published in HAL demonstrated that pyrroloquinoxaline derivatives, including compounds similar to our target molecule, exhibited cytotoxicity against human leukemia cells. The derivatives were synthesized and evaluated for their biological activity, revealing significant antiproliferative effects with IC50 values ranging from 3.5 to 15 µM against different leukemia cell lines . -
Mechanistic Insights :
Another research article highlighted that pyrroloquinoxaline derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This suggests that the compound may not only inhibit proliferation but also promote programmed cell death, a desirable trait for anticancer agents.
Q & A
Q. Tables for Reference
| Analog Comparison (Based on ) |
|---|
| Substituent |
| ------------------------- |
| Pyridinyl |
| Naphthyl |
| 3,4-Dimethoxyphenyl |
| Synthetic Optimization (Based on ) |
|---|
| Parameter |
| ------------------------ |
| Catalyst |
| Solvent |
| Temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
